molecular formula C18H21NO2 B452806 N-(4-ethoxyphenyl)-2-phenylbutanamide CAS No. 2769-40-6

N-(4-ethoxyphenyl)-2-phenylbutanamide

Cat. No.: B452806
CAS No.: 2769-40-6
M. Wt: 283.4g/mol
InChI Key: GLBFIQKABLRKHN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-phenylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Another approach involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between 4-ethoxyaniline and 2-phenylbutanoic acid. This reaction is usually performed in anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of N-(4-ethoxyphenyl)-2-phenylbutanamine.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-phenylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential analgesic or anti-inflammatory properties.

    Material Science: It can be utilized in the development of novel polymers and materials with specific properties.

    Biological Studies: It can serve as a model compound for studying the interactions of amides with biological targets.

    Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and phenyl rings may facilitate binding to hydrophobic pockets within the target protein, while the amide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-phenylbutanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-17(14-8-6-5-7-9-14)18(20)19-15-10-12-16(13-11-15)21-4-2/h5-13,17H,3-4H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBFIQKABLRKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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